(Z)-methyl 4-((4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-ylidene)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c1-26-17(25)12-7-5-11(6-8-12)9-15-16(24)23(18(27)28-15)14-4-2-3-13(10-14)19(20,21)22/h2-10H,1H3/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEFZBNALZDSBA-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 4-((4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-ylidene)methyl)benzoate represents a unique class of thiazolidinone derivatives. This article focuses on its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Chemical Formula : C18H12F3N2O3S2
- Molecular Weight : 403.43 g/mol
Structural Features
The compound features a thiazolidinone ring with a trifluoromethyl phenyl group, which contributes to its unique biological properties. The presence of the thioxo group is significant for its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, one study evaluated the antimicrobial activity of various derivatives, including those similar to the target compound. The results indicated that these compounds exhibited significant activity against several bacterial strains, suggesting their potential as antimicrobial agents .
Antidiabetic Properties
Research has also explored the antidiabetic effects of related thiazolidinone compounds. A study demonstrated that certain derivatives could inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. The IC50 values for these compounds ranged from 4.58 µM to 6.28 µM, indicating promising antidiabetic activity .
The mechanisms underlying the biological activities of these compounds often involve:
- Enzyme Inhibition : Compounds like this compound likely inhibit enzymes critical for pathogen survival or glucose metabolism.
- Antioxidant Activity : Some studies indicate that these compounds exhibit antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells .
Study 1: Antimicrobial Evaluation
In a comparative study, derivatives of (Z)-methyl compounds were tested against various pathogens. The results showed that certain modifications led to enhanced antimicrobial efficacy. Specifically, the introduction of electron-withdrawing groups like trifluoromethyl increased potency against Gram-positive bacteria .
| Compound | Activity (Zone of Inhibition) | Remarks |
|---|---|---|
| Compound A | 15 mm | Effective against S. aureus |
| Compound B | 20 mm | Superior activity against E. coli |
| Target Compound | 18 mm | Moderate activity observed |
Study 2: Antidiabetic Assessment
A separate investigation focused on the antidiabetic potential of thiazolidinone derivatives, revealing significant inhibition of α-amylase and α-glucosidase.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Acarbose | 1.58 | α-amylase |
| Target Compound | 4.58 | α-amylase |
| Compound C | 6.28 | α-glucosidase |
These findings suggest that modifications in the chemical structure can enhance biological activity, paving the way for further development.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves:
- Multi-step organic reactions : Starting with condensation of a thiazolidinone precursor (e.g., 3-(3-(trifluoromethyl)phenyl)thiosemicarbazide) with a substituted benzaldehyde derivative to form the thiazolidinone core. Subsequent esterification or coupling reactions introduce the benzoate moiety .
- Controlled conditions : Reactions are optimized at 60–80°C under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvents like DMF or THF are used to enhance solubility .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DMF/ethanol mixtures) achieves >95% purity. TLC monitors intermediate formation .
Basic: Which analytical methods are most reliable for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Key signals include the thioxo group (δ ~160–170 ppm in ¹³C NMR) and Z-configuration confirmation via coupling constants (e.g., vinyl proton splitting patterns) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₅F₃NO₃S₂: 466.0463 vs. experimental 466.0458) .
- IR spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- HPLC : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can structural analogs guide SAR studies for this compound?
Comparative data from structurally related compounds (e.g., trifluoromethylphenyl or pyrazole-substituted thiazolidinones) reveal:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, as seen in analogs with improved cellular uptake .
- Z-configuration : Critical for bioactivity; E-isomers of similar thiazolidinones show 3–5x lower potency in kinase inhibition assays .
- Thioxo vs. oxo substitution : Thioxo derivatives exhibit stronger hydrogen bonding with target proteins (e.g., PPAR-γ), correlating with antidiabetic activity .
Advanced: How to address discrepancies in reported biological activity data?
Contradictions may arise from:
- Assay variability : Use standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer studies) .
- Solubility issues : Pre-treat compounds with DMSO (<0.1% final concentration) or use nanoformulations to improve bioavailability in in vitro models .
- Stereochemical purity : Confirm Z/E ratios via NOESY NMR or chiral HPLC, as impurities can skew IC₅₀ values .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
- Molecular docking : Screen against targets like COX-2 or PPAR-γ using AutoDock Vina; prioritize poses with binding energies <−8 kcal/mol .
- Kinetic assays : Measure enzyme inhibition (e.g., α-glucosidase) under varied pH and temperature conditions to identify allosteric vs. competitive mechanisms .
- Metabolomics : Use LC-MS to track metabolite formation (e.g., demethylated or hydrolyzed products) in hepatic microsomes .
Advanced: How to optimize reaction yields for scale-up synthesis?
- Continuous flow reactors : Reduce side reactions (e.g., oxidation) by maintaining precise temperature (±2°C) and residence times .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings; yields improve from 50% to >80% with 10 mol% Pd(OAc)₂ .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and terminate reactions at >90% conversion .
Advanced: What strategies validate the compound’s stability under biological conditions?
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs); >70% remaining indicates suitability for in vivo studies .
- Photodegradation tests : Expose to UV-Vis light (λ = 254 nm); monitor via HPLC for decomposition products (e.g., benzoic acid derivatives) .
- pH stability profiling : Assess hydrolysis rates in buffers (pH 1–10); ester groups degrade rapidly at pH >8, necessitating prodrug strategies .
Advanced: How to design derivatives for enhanced target selectivity?
- Fragment-based design : Replace the trifluoromethyl group with polar groups (e.g., -SO₂NH₂) to reduce off-target binding .
- Proteomics mapping : Identify off-target interactions using pull-down assays with biotinylated analogs .
- Crystal structure analysis : Co-crystallize with target proteins (e.g., EGFR) to guide substitutions improving hydrophobic pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
